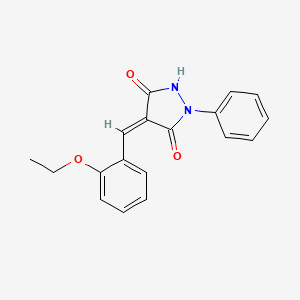

4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” is a pyrazolidinedione derivative. Pyrazolidinediones are a class of compounds that contain a pyrazolidine core, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The “2-ethoxybenzylidene” moiety suggests the presence of an ethoxy group (an ethyl group attached to an oxygen atom) and a benzylidene group (a form of a benzene ring). The “1-phenyl” moiety indicates the presence of a phenyl group, which is a benzene ring minus a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolidinedione core, with the 2-ethoxybenzylidene and 1-phenyl groups attached at the 4 and 1 positions of the ring, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the nonpolar phenyl and ethoxy groups would likely influence its solubility properties .Applications De Recherche Scientifique

Crystallography and Structural Analysis

The compound’s crystal structure provides valuable insights into its molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules. The detailed crystallographic data can aid in the design of new materials and the synthesis of molecules with specific functions .

Biological Activity and Pharmacology

Schiff base compounds like 4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione have shown potential in biological applications. They exhibit antibacterial and antifungal activities, which could be harnessed for developing new antimicrobial agents .

Supramolecular Chemistry

Due to their ability to form stable complexes with metals, Schiff bases are used in supramolecular chemistry for constructing new molecular assemblies. These structures have applications in catalysis, sensing, and as luminescence materials .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit carbonic anhydrase-ii (ca-ii) . CA-II is a proteolytic enzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and a proton .

Mode of Action

It’s known that benzylidene derivatives can exhibit inhibition activity . The pyrazole and substituted 4-benzylidene ring play an important role in the activity of these compounds .

Biochemical Pathways

Inhibitors of ca-ii, such as benzylidene derivatives, can affect a wide variety of functions including respiration, acid/base balance, ureagenesis, ion transportation, bone resorption, and gluconeogenesis .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Inhibitors of ca-ii can affect biological processes such as cerebral calcification, osteoporosis, and renal tubular acidosis .

Action Environment

The stability of similar compounds is known to be high, making them suitable for various chemical transformations .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4Z)-4-[(2-ethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-16-11-7-6-8-13(16)12-15-17(21)19-20(18(15)22)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,21)/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRFBORUGTURCP-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-(2-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)